molecular formula C20H19N3O2S2 B2642680 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941985-07-5

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2642680
CAS No.: 941985-07-5
M. Wt: 397.51
InChI Key: UWQBBCFOMUPKBM-UHFFFAOYSA-N
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Description

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is a chemical compound with a complex structure that includes a thiazole ring, a benzamide group, and a methylbenzylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring. The methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a methylbenzylthiol reacts with a suitable leaving group on the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the benzamide group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring and the methylbenzylthio group can be oxidized under appropriate conditions.

    Reduction: The benzamide group can be reduced to an amine under reducing conditions.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group may yield the corresponding amine .

Scientific Research Applications

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylbenzylthio group may enhance the compound’s binding affinity or selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
  • 2-(2-(2-((4-Methoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
  • 2-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Uniqueness

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the methylbenzylthio group, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s stability, solubility, or binding affinity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-13-6-8-14(9-7-13)11-26-20-22-15(12-27-20)10-18(24)23-17-5-3-2-4-16(17)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBBCFOMUPKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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